7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of appropriate aminopyrazoles with trifluoromethyl-substituted ketones or aldehydes. One common method includes the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions, which provide high yields and regioselectivity . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound interferes with the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 5-Difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific trifluoromethyl substitution, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development, particularly in targeting cancer cells with high specificity and potency .
Properties
Molecular Formula |
C8H7F3N4 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C8H7F3N4/c1-4-2-6(8(9,10)11)14-7-5(12)3-13-15(4)7/h2-3H,12H2,1H3 |
InChI Key |
QJJLGWOLRZBWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)N)C(F)(F)F |
Origin of Product |
United States |
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